N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic imidazole-derived acetamide featuring a benzyl group, a 2-fluorobenzylthio moiety, and a hydroxymethyl substituent on the imidazole ring. Its synthesis likely involves multi-step reactions, including thioether formation and acetamide coupling, as inferred from analogous imidazole derivatives .
Properties
IUPAC Name |
N-benzyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-18-9-5-4-8-16(18)14-27-20-23-11-17(13-25)24(20)12-19(26)22-10-15-6-2-1-3-7-15/h1-9,11,25H,10,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLBXQYJXUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC=C3F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 439.52 g/mol. The structural features include:
- Imidazole ring : Contributes to the compound's biological activity.
- Benzyl and fluorophenyl moieties : May enhance lipophilicity and cellular uptake.
- Sulfanyl group : Potentially involved in interactions with biological targets.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O2S |
| Molecular Weight | 439.52 g/mol |
| Purity | Typically ≥95% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results:
- Staphylococcus aureus : MIC = 15.6 µg/mL
- Escherichia coli : MIC = 31.2 µg/mL
- Pseudomonas aeruginosa : MIC = 62.5 µg/mL
These findings suggest that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains.
The proposed mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria. This dual action is crucial for overcoming bacterial resistance mechanisms.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the benzyl and imidazole moieties significantly affect the compound's biological activity. For instance, replacing the fluorophenyl group with other halogenated phenyl groups resulted in varying degrees of antibacterial potency.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Fluorophenyl to Chlorophenyl | Increased potency |
| Altering imidazole substituents | Variable effects |
| Sulfanyl group presence | Essential for activity |
Additional Biological Activities
Beyond antibacterial properties, this compound has been investigated for antifungal and anticancer activities.
Antifungal Activity
Preliminary studies have shown that the compound exhibits moderate antifungal activity against Candida species, with MIC values ranging from 15 to 30 µg/mL, suggesting potential for treating fungal infections.
Anticancer Potential
In vitro studies indicated that the compound may inhibit cell proliferation in certain cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy in vivo.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a common scaffold with other imidazole-thioacetamide derivatives, differing primarily in substituents on the benzyl, aryl, or acetamide groups. Key analogs include:
Antimicrobial and Anticancer Activity
- Benzimidazole Derivatives : Compounds like W1 (N-(2,4-dinitrophenyl) analog) exhibit potent antimicrobial activity against E. coli and S. aureus, attributed to the electron-withdrawing nitro group enhancing membrane disruption .
- Nitroimidazole Analogs : The nitro substituent in N-(2-chlorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide demonstrates in vivo antitumor activity, possibly via ROS generation .
- The hydroxymethyl group may improve solubility, a critical factor in drug bioavailability .
Structure-Activity Relationships (SAR)
- Fluorine Substitution: Fluorine at the 2-position (as in the target compound) balances metabolic stability and lipophilicity compared to non-fluorinated analogs .
- Aromatic Substituents : Electron-deficient aryl groups (e.g., dinitrophenyl in W1 ) correlate with increased antimicrobial potency .
Crystallographic and Computational Insights
- Crystallography: SHELX programs are widely used for small-molecule structure validation .
- Computational Modeling : Molecular docking studies on related compounds suggest interactions with kinase or protease targets, though specific targets for the fluorinated derivative remain unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
